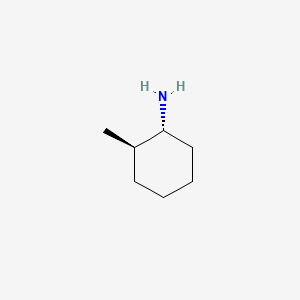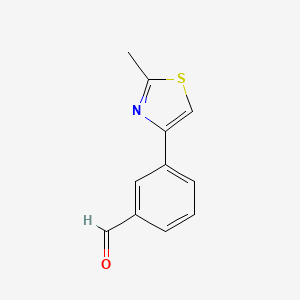
3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine
Descripción general
Descripción
The compound "3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine" is a pyrazole derivative that has been the subject of various studies due to its potential applications in different fields, including medicinal chemistry and material science. The tert-butyl group attached to the pyrazole ring is a common structural motif that imparts steric bulk, potentially affecting the compound's reactivity and physical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the amination of precursor molecules. For instance, the N-amination of 3-amino-5-tert-butylpyrazole with hydroxylamine-O-sulfonic acid leads to the formation of 1,5-diaminopyrazole with good regiochemical control . Another example is the ambient-temperature synthesis of a related compound, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, which was achieved by a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol . Additionally, a one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was reported, starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde, showcasing the versatility of pyrazole derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, with the potential for various substituents to be attached to the pyrazole core. X-ray crystallography has been used to determine the structure of related compounds, such as pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones, which exhibit a planar heterocyclic core and form one-dimensional infinite chains in the crystalline lattice . The molecular and supramolecular structure of 3-(tert-butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine was also studied using single-crystal X-ray diffraction, providing insights into the compound's geometry and intermolecular interactions .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, depending on the substituents present on the ring. For example, the reaction of 1,5-diaminopyrazole with electrophiles such as acetic anhydride and aromatic aldehydes can occur at the amino groups without cyclization . The reactivity of these compounds can also be exploited in the synthesis of photographic couplers and new pyrazolo[1,5-b]1,2,4-triazines . Furthermore, the photochemical stability of these compounds varies, with some derivatives being inert under UV irradiation while others decompose .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of a tert-butyl group can increase the steric bulk, potentially affecting the solubility and reactivity of the compound. The crystal structures of these compounds can reveal important information about their intermolecular interactions, such as hydrogen bonding and non-valence interactions, which can impact their physical properties . Additionally, the electronic structure, as determined by computational studies, can provide insights into the compound's reactivity and potential applications .
Aplicaciones Científicas De Investigación
Synthesis Methodologies
One-Pot Synthesis Approach : An efficient one-pot two-step synthesis of a derivative of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine has been reported. This involves a solvent-free condensation/reduction reaction sequence, highlighting operational easiness and short reaction times, which is significant for the synthesis of various pyrazole derivatives (Becerra, Rojas, & Castillo, 2021).
Ambient-Temperature Synthesis : A novel ambient-temperature synthesis method for a related compound, using a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde, has been developed. This method emphasizes the ease of synthesis under ambient conditions (Becerra, Cobo, & Castillo, 2021).
Catalytic Applications
- Copolymerization Catalyst : Pyrazolyl compounds, including derivatives of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine, have been used as catalysts for the copolymerization of CO2 and cyclohexene oxide. This demonstrates the potential of these compounds in polymer chemistry, particularly in creating environmentally friendly polymers (Matiwane, Obuah, & Darkwa, 2020).
Propiedades
IUPAC Name |
5-tert-butyl-2-(3-methylphenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-10-6-5-7-11(8-10)17-13(15)9-12(16-17)14(2,3)4/h5-9H,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYDGSYHOOCUPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=N2)C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426853 | |
| Record name | 3-tert-Butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898537-77-4 | |
| Record name | 3-tert-Butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B1277693.png)

![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)



![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1277716.png)
